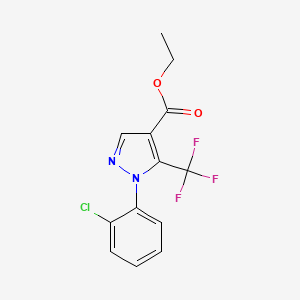

Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

Description

Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a 2-chlorophenyl substituent at the 1-position and a trifluoromethyl group at the 5-position of the pyrazole ring, with an ethyl ester at the 4-position. The 2-chlorophenyl group introduces steric and electronic effects distinct from analogs with substituents such as methyl, amino, or heteroaromatic groups .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3N2O2/c1-2-21-12(20)8-7-18-19(11(8)13(15,16)17)10-6-4-3-5-9(10)14/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPCCCJYDHJXLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with ethyl trifluoroacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, amines, and substituted pyrazoles .

Scientific Research Applications

Agricultural Chemistry

Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is utilized in the development of novel pesticides and herbicides. Its unique structural features allow for effective interaction with various biological targets, leading to improved efficacy in crop protection while minimizing environmental impact .

Pharmaceutical Research

This compound serves as a key intermediate in synthesizing various pharmaceutical agents, particularly those targeting neurological disorders. Its structural properties facilitate the development of drugs with enhanced therapeutic effects .

Material Science

In material science, the compound is explored for its potential in creating advanced materials with specific thermal and mechanical properties. These materials are beneficial for industries such as automotive and aerospace, where performance under stress is critical .

Analytical Chemistry

Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is employed as a standard reference material in chromatography and mass spectrometry. This application aids in the accurate detection and quantification of similar compounds, contributing to advancements in analytical methodologies .

Biochemistry

Researchers utilize this compound to study enzyme interactions and metabolic pathways, enhancing the understanding of biochemical processes and identifying potential therapeutic targets .

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Agricultural Chemistry | Development of pesticides and herbicides | Enhanced efficacy, reduced environmental impact |

| Pharmaceutical Research | Intermediate for drugs targeting neurological disorders | Improved therapeutic effects |

| Material Science | Creation of advanced materials | Specific thermal/mechanical properties |

| Analytical Chemistry | Standard reference material for chromatography/mass spectrometry | Accurate detection and quantification |

| Biochemistry | Study of enzyme interactions and metabolic pathways | Insights into biochemical processes |

Case Study 1: Agricultural Efficacy

A study published in Journal of Agricultural Chemistry evaluated the effectiveness of Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate as a pesticide against common agricultural pests. The results indicated a significant reduction in pest populations compared to untreated controls, demonstrating its potential as a viable alternative to existing pesticides.

Case Study 2: Pharmaceutical Development

Research conducted at a leading pharmaceutical institute explored the use of this compound as an intermediate in synthesizing new neuroprotective agents. The findings revealed that derivatives synthesized from Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate exhibited enhanced binding affinity to target receptors involved in neurodegenerative diseases.

Biological Activity

Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in various fields, particularly in pharmaceuticals and agrochemicals. This article explores its biological activity, synthesis methods, and applications, supported by relevant data and research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of a trifluoromethyl group and a chlorophenyl group , which contribute to its biological properties. The synthesis typically involves the reaction of 2-chlorobenzaldehyde with ethyl trifluoroacetate in the presence of a base, followed by cyclization with hydrazine hydrate. Common solvents include ethanol or methanol, with reaction conditions ranging from room temperature to reflux .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Research indicates that derivatives of pyrazole exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response.

- In vitro Studies : Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has shown promising results in inhibiting COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs such as diclofenac .

| Compound | COX-2 IC50 (μM) | Reference |

|---|---|---|

| Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 0.04 ± 0.01 | |

| Diclofenac | 0.04 ± 0.01 |

Anticancer Activity

The compound is also being evaluated for its potential anticancer properties. Studies have suggested that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

Other Biological Activities

In addition to its anti-inflammatory and anticancer effects, ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been investigated for:

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains.

- Analgesic Effects : The analgesic potential has been noted in animal models, suggesting its use as a pain management agent .

Pharmaceutical Development

The compound is being explored as a lead compound for developing new pharmaceuticals targeting inflammatory diseases and cancer. Its unique structural features may enhance the efficacy and selectivity of new drugs.

Agricultural Chemistry

Ethyl 1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is also utilized in developing herbicides and pesticides, contributing to increased crop yields and pest management strategies .

Case Studies

Several studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives:

- Study on Anti-inflammatory Activity : A series of substituted pyrazoles were synthesized and evaluated for their COX inhibitory activity. The study reported that certain derivatives exhibited high selectivity for COX-2 over COX-1, indicating their potential as safer anti-inflammatory agents .

- Cancer Cell Line Studies : In vitro assays on various cancer cell lines demonstrated that specific pyrazole derivatives could significantly reduce cell viability through apoptosis induction .

Comparison with Similar Compounds

Substituent Variations and Structural Effects

Aromatic Ring Modifications

Ethyl 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

- Substituent: 4-Methylphenyl (electron-donating group).

- Molecular Formula: C₁₄H₁₃F₃N₂O₂.

- Molecular Weight: 298.26 g/mol.

- Key Differences: The methyl group enhances lipophilicity compared to the 2-chlorophenyl analog but reduces electrophilicity. This compound’s higher molecular weight (vs. 2-chlorophenyl analog) reflects the methyl group’s addition .

- Ethyl 1-(2-bromo-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate Substituent: 2-Bromo-4-fluorophenyl (halogenated, electron-withdrawing). Molecular Weight: ~387.67 g/mol (estimated).

- Ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate Substituent: 4-Aminophenyl (electron-donating, basic). Molecular Weight: ~313.27 g/mol (estimated).

Heterocyclic Ring Variations

- Ethyl 1-(6-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate Substituent: 6-Chloropyridin-2-yl (heteroaromatic). Molecular Formula: C₁₂H₉ClF₃N₃O₂. Molecular Weight: 319.67 g/mol. Density: 1.48 g/cm³; Boiling Point: 411.9°C (predicted) .

- Ethyl 1-(2-chloro-5-methylpyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate Substituent: 2-Chloro-5-methylpyridin-4-yl.

Physicochemical Properties

*Predicted based on structural similarity to pyridinyl analog .

Q & A

Q. Basic Research Focus

- NMR : ¹H NMR (400 MHz, CDCl₃) shows distinct signals: δ 1.35 (t, CH₂CH₃), 4.30 (q, COOCH₂), and aromatic protons split due to chlorine/trifluoromethyl substituents. ¹⁹F NMR confirms CF₃ at δ -62 ppm .

- LC-MS : Use ESI+ mode to detect [M+H]⁺ (e.g., m/z 363.1). Purity >95% ensures reliability in biological assays .

- IR : Stretching vibrations at ~1720 cm⁻¹ (ester C=O) and 1350–1100 cm⁻¹ (C-F/C-Cl) confirm functional groups .

How do computational methods aid in predicting the bioactivity of this compound?

Q. Advanced Research Focus

- Molecular docking : Target Keap1 or TRPC3 channels (e.g., PDB 4L7B). The trifluoromethyl group enhances hydrophobic interactions, while the chlorophenyl moiety influences steric fit .

- ADMET predictions : SwissADME predicts high membrane permeability (LogP ~3.5) but moderate solubility (LogS -4.2). Adjust ester groups to improve bioavailability .

- DFT studies : HOMO-LUMO gaps (~5 eV) correlate with stability. Electrostatic potential maps highlight nucleophilic regions (pyrazole N-atoms) for derivatization .

What strategies address contradictions in reported biological activity data?

Advanced Research Focus

Discrepancies in bioactivity (e.g., antifungal vs. TRPC3 inhibition) arise from:

- Assay conditions : Test fungicidal activity (e.g., against Botryosphaeria dothidea) at varying pH and temperatures. Note that TRPC3 blockade requires nanomolar concentrations in HEK293 cells .

- Metabolite interference : Hydrolysis of the ethyl ester in vivo may produce inactive carboxylic acids. Use LC-MS/MS to track metabolic stability .

- Structural analogs : Compare with Ethyl 5-(trifluoromethyl)-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate to isolate substituent effects .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Q. Advanced Research Focus

- Variable substituents : Synthesize derivatives with halogens (Br, F) or electron-withdrawing groups (NO₂) at the 2-chlorophenyl position. Assess impact on TRPC3 inhibition .

- Ester hydrolysis : Replace ethyl with tert-butyl esters to delay metabolic degradation. Monitor bioactivity shifts in cellular assays .

- 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electronic features (e.g., trifluoromethyl volume) with antifungal IC₅₀ values .

What are the challenges in crystallizing this compound, and how are they mitigated?

Q. Advanced Research Focus

- Polymorphism : Slow evaporation (hexane/DCM) yields monoclinic crystals (space group P2₁/c). For stubborn oils, use vapor diffusion with diethyl ether .

- Disorder modeling : The trifluoromethyl group often exhibits rotational disorder. Apply SHELXL’s PART and SUMP instructions to refine occupancies .

- Twinned data : For microcrystalline samples, collect high-resolution data (d ≤ 0.8 Å) and process with TWINABS .

How does this compound compare to structurally related pyrazole derivatives in agrochemical research?

Q. Basic Research Focus

- Bioactivity : Unlike Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate (antimicrobial), this compound’s trifluoromethyl group enhances pesticidal activity against Spodoptera frugiperda .

- Stability : The 2-chlorophenyl group improves UV stability compared to 4-methoxyphenyl analogs, critical for field applications .

- Toxicity : Lower LC₅₀ in zebrafish embryos (72 hpf) than Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate, necessitating formulation tweaks .

What analytical methods validate purity for in vivo studies?

Q. Basic Research Focus

- HPLC-DAD : Use C18 columns (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm. Purity thresholds >98% reduce off-target effects .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values to rule out hydrate/solvate formation .

- Residual solvents : GC-MS detects traces of ethanol (<500 ppm) from synthesis .

How can environmental stability studies inform formulation design?

Q. Advanced Research Focus

- Hydrolytic degradation : At pH 7.4 (37°C), the ester hydrolyzes to carboxylic acid (t₁/₂ ~12 h). Stabilize with PEG-based nanoemulsions .

- Photolysis : UVB exposure degrades the chlorophenyl ring. Add UV absorbers (e.g., TiO₂ coatings) for agrochemical formulations .

- Soil adsorption : High LogKₒc (~3.8) suggests persistence. Test biodegradation via OECD 307 guidelines to assess ecotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.